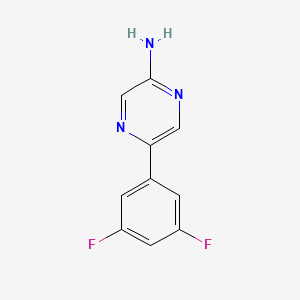

5-(3,5-Difluorophenyl)pyrazin-2-amine

Description

Properties

Molecular Formula |

C10H7F2N3 |

|---|---|

Molecular Weight |

207.18 g/mol |

IUPAC Name |

5-(3,5-difluorophenyl)pyrazin-2-amine |

InChI |

InChI=1S/C10H7F2N3/c11-7-1-6(2-8(12)3-7)9-4-15-10(13)5-14-9/h1-5H,(H2,13,15) |

InChI Key |

DPWOZNVQVBJLOY-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C=C1F)F)C2=CN=C(C=N2)N |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Observations :

- Lipophilicity (LogP) : The 3,5-difluorophenyl group increases LogP compared to the unsubstituted phenyl analog, enhancing membrane permeability but reducing aqueous solubility. This balance is critical for CNS-targeted drugs, where moderate lipophilicity is desirable .

- Solubility : Fluorination reduces solubility relative to the phenyl analog but improves it compared to bulkier substituents like trifluoromethyl.

- Steric Effects : The 3,5-difluoro substitution minimizes steric hindrance, allowing better target engagement compared to ortho-substituted analogs.

Patent and Formulation Insights

The European Patent Bulletin (2023) highlights the use of 3,5-difluorophenyl-containing compounds in solid forms for improved crystallinity and thermal stability. While the patent specifically references a piperazine-imidazolidine dione derivative, the emphasis on solid-state optimization underscores the broader applicability of this substituent in enhancing drug-like properties .

Q & A

Q. SAR Table :

| Derivative | LogP | IC₅₀ (μM) | Metabolic Stability (t₁/₂, min) |

|---|---|---|---|

| 3-Fluoro | 2.1 | 0.45 | 35 |

| 3,5-Difluoro | 2.4 | 0.28 | 58 |

| 3,4,5-Trifluoro | 2.8 | 0.12 | 92 |

3D-QSAR Models : Build CoMFA/CoMSIA models to correlate electrostatic fields with activity .

What experimental controls are essential when testing this compound in cellular assays?

Level: Basic

Answer:

- Negative Controls :

- Solvent-only (e.g., DMSO < 0.1%).

- Non-targeting siRNA or scrambled peptides.

- Positive Controls :

- Known inhibitors (e.g., staurosporine for kinase assays).

- Viability Normalization : Use resazurin or MTT assays to rule out cytotoxicity .

- Batch Consistency : Characterize compound purity before each assay (HPLC > 95%) .

How can researchers reconcile conflicting computational predictions and experimental results for this compound’s reactivity?

Level: Advanced

Answer:

Error Analysis in DFT :

- Compare B3LYP vs. M06-2X functionals; the latter better captures dispersion forces in fluorinated systems .

- Include solvent effects (PCM model for DMF).

Kinetic Profiling : Use stopped-flow spectroscopy to measure reaction rates (e.g., amination kinetics) and validate transition-state predictions .

Machine Learning : Train models on historical data to predict outliers (e.g., CatBoost or Random Forest classifiers) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.